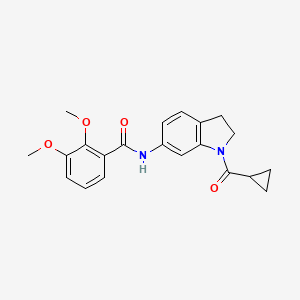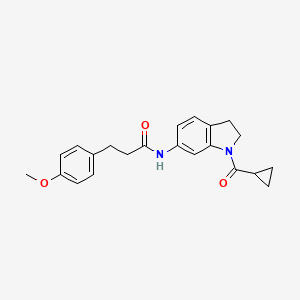
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-methylbutanamide, also known as N-cyclopropanecarbonyl-3-methylbutanamide (NCMB), is an organic compound that has recently been studied for its potential applications in many different fields. NCMB is a cyclic amide that was first synthesized in the 1950s, but its structure was not fully elucidated until the 1980s. NCMB has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It is also known to act as an agonist of the serotonin receptor 5-HT3, which is involved in the regulation of neurotransmitter release.
科学的研究の応用
NCMB has a wide range of scientific research applications, including in the fields of pharmacology, biochemistry, and cell biology. In pharmacology, NCMB has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. It has also been studied for its potential as an agonist of the serotonin receptor 5-HT3, which is involved in the regulation of neurotransmitter release. In biochemistry, NCMB has been studied for its potential as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. In cell biology, NCMB has been studied for its potential as a modulator of cell signaling pathways, such as the MAPK and PI3K pathways.
作用機序
NCMB is thought to act as an agonist of the serotonin receptor 5-HT3, which is involved in the regulation of neurotransmitter release. NCMB is also thought to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. In addition, NCMB is thought to modulate cell signaling pathways, such as the MAPK and PI3K pathways.
Biochemical and Physiological Effects
NCMB has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, NCMB has been found to modulate cell signaling pathways, such as the MAPK and PI3K pathways. NCMB has also been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
実験室実験の利点と制限
The main advantage of using NCMB in laboratory experiments is that it is a relatively simple compound to synthesize. Additionally, NCMB has a wide range of potential applications in many different fields. However, there are some limitations to using NCMB in laboratory experiments. For example, NCMB is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, NCMB is a relatively unstable compound, which can make it difficult to store for long periods of time.
将来の方向性
The potential applications of NCMB are vast and varied, and there are many potential future directions for research. One potential direction is to further explore the potential of NCMB as an anti-inflammatory, anti-cancer, and anti-bacterial agent. Additionally, further research could be done to explore the potential of NCMB as a modulator of cell signaling pathways, such as the MAPK and PI3K pathways. Additionally, further research could be done to explore the potential of NCMB as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Finally, further research could be done to explore the potential of NCMB as a drug delivery system for targeted drug delivery.
合成法
NCMB is typically synthesized through a three-step process that involves the reaction of a cyclopropanecarboxylic acid with an amine, followed by an acid-catalyzed cyclization, and finally a reduction of the amide group. The first step involves the reaction of a cyclopropanecarboxylic acid with an amine to form an amide. The second step involves an acid-catalyzed cyclization of the amide to form the cyclic amide, NCMB. Finally, the amide group is reduced to form the desired compound.
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)9-16(20)18-14-6-5-12-7-8-19(15(12)10-14)17(21)13-3-4-13/h5-6,10-11,13H,3-4,7-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBRBCGWVNGCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6536128.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536134.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6536139.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide](/img/structure/B6536163.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)






